Cas no 1261591-98-3 (7-Chloronaphthalene-2-carboxaldehyde)
7-Chloronaphthalene-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 7-Chloronaphthalene-2-carboxaldehyde
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7-Chloronaphthalene-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000808-500mg |
7-Chloronaphthalene-2-carboxaldehyde |
1261591-98-3 | 98% | 500mg |
$940.80 | 2023-09-03 | |
| Alichem | A219000808-1g |
7-Chloronaphthalene-2-carboxaldehyde |
1261591-98-3 | 98% | 1g |
$1600.75 | 2023-09-03 | |
| Alichem | A219000808-100mg |
7-Chloronaphthalene-2-carboxaldehyde |
1261591-98-3 | 98% | 100mg |
$410.00 | 2023-09-03 | |
| Alichem | A219000808-250mg |
7-Chloronaphthalene-2-carboxaldehyde |
1261591-98-3 | 98% | 250mg |
$630.00 | 2023-09-03 |
7-Chloronaphthalene-2-carboxaldehyde Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 7-Chloronaphthalene-2-carboxaldehyde
Comprehensive Overview of 7-Chloronaphthalene-2-carboxaldehyde (CAS No. 1261591-98-3): Properties, Applications, and Industry Insights
7-Chloronaphthalene-2-carboxaldehyde (CAS No. 1261591-98-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This chlorinated naphthalene derivative is characterized by its unique aldehyde functional group, which makes it a versatile intermediate for synthesizing complex molecules. With the growing demand for high-performance materials and drug discovery, this compound has become a focal point for researchers exploring novel applications in organic synthesis and catalysis.
The molecular structure of 7-Chloronaphthalene-2-carboxaldehyde combines a naphthalene backbone with a chloro substituent at the 7-position and an aldehyde group at the 2-position. This arrangement imparts distinct electronic properties, making it valuable for designing fluorescent probes and photoactive materials. Recent studies highlight its potential in OLED technology, where its aromatic stability and electron-withdrawing characteristics contribute to enhanced device efficiency—a topic frequently searched in material science forums.
In pharmaceutical contexts, CAS 1261591-98-3 serves as a key building block for small-molecule inhibitors and bioconjugates. Its reactivity with amines and hydrazines enables the creation of Schiff bases, which are pivotal in developing antimicrobial agents and anticancer compounds. Industry trends show rising searches for "naphthalene-based drug intermediates," reflecting its relevance in medicinal chemistry pipelines.
Synthetic methodologies for 7-Chloronaphthalene-2-carboxaldehyde often involve Vilsmeier-Haack formylation or oxidation protocols. Optimizing these processes aligns with the broader green chemistry movement, addressing concerns about solvent waste reduction—a hot topic in sustainable manufacturing discussions. Analytical techniques like HPLC and NMR spectroscopy ensure high purity, critical for applications in electronics and biopharmaceuticals.
Market analyses indicate expanding applications of chloronaphthalene derivatives in agrochemicals and dye industries. Researchers frequently query "7-Chloronaphthalene-2-carboxaldehyde suppliers" and "custom synthesis services," underscoring its commercial demand. Regulatory compliance with REACH and FDA guidelines further ensures its safe utilization across sectors.
Future prospects for CAS 1261591-98-3 include explorations in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), areas trending in nanotechnology research. Its role in cross-coupling reactions also positions it as a candidate for advancing catalytic systems, answering frequent search queries about "Pd-catalyzed reactions" and "C-C bond formation."
In summary, 7-Chloronaphthalene-2-carboxaldehyde exemplifies the intersection of chemical innovation and industrial applicability. Its multifaceted utility—from optoelectronics to pharmacology—makes it a compound of enduring scientific and commercial interest, resonating with current searches for "specialty chemicals" and "advanced intermediates."
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